ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate
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Description
Ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures often target proteins or enzymes in the body. The specific target would depend on the exact structure of the compound and its functional groups. For example, indole derivatives, which have a structure somewhat similar to the one , have been found to bind with high affinity to multiple receptors .
Biochemical pathways
The compound’s action can affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biological Activity
Ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on various studies.
Overview of the Compound
This compound belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to exhibit various biological activities, including inhibition of key enzymes involved in cell proliferation and survival pathways.
The biological activity of this compound is primarily attributed to its interaction with critical molecular targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in regulating cell cycle progression and neuronal survival respectively. The inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.
Key Findings from Research Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:
- Cell Cycle Impact : The compound's effect on the cell cycle was characterized by an increase in the G0–G1 phase population from 57.08% in control to 84.36% after treatment, indicating effective cell cycle arrest .
- Molecular Docking Studies : Computational studies revealed that this compound binds effectively to the active sites of CDK2 and TRKA similar to established inhibitors like milciclib and repotrectinib .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other pyrazolo derivatives:
Compound Name | Target Enzyme | IC50 (µM) | Cell Lines Tested | Observed Activity |
---|---|---|---|---|
Ethyl 2-[3-(3,4-dimethoxyphenyl)... | CDK2/TRKA | Not specified | RFX 393 | Significant growth inhibition |
Compound A | Aurora-A Kinase | 0.067 | HCT116 | High cytotoxicity |
Compound B | mTOR | Not specified | Various | Antitumor activity |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives in treating various cancers:
- Case Study 1 : A study demonstrated that a related pyrazolo compound exhibited IC50 values ranging from 0.75–4.21 µM against lung cancer cell lines (A549) .
- Case Study 2 : Another investigation reported that certain derivatives showed potent anti-inflammatory effects alongside anticancer properties by inhibiting key signaling pathways involved in tumorigenesis .
Properties
IUPAC Name |
ethyl 2-[10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-5-29-19(26)12-24-9-8-15-13(2)23-20-16(11-22-25(20)21(15)24)14-6-7-17(27-3)18(10-14)28-4/h6-7,10-11H,5,8-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHZHPMUQYOJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.